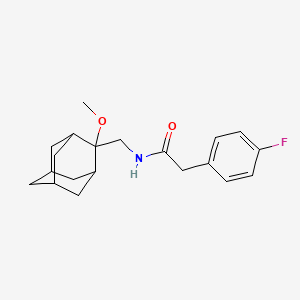

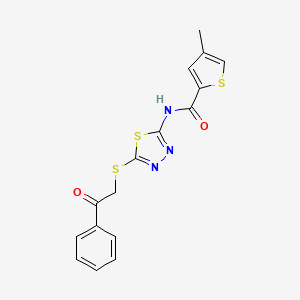

![molecular formula C17H19NO2 B2814495 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-84-5](/img/structure/B2814495.png)

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Environmental Impact and Fate of Chemical Compounds

Environmental Fate of Alkylphenols and Their Ethoxylates

Alkylphenol ethoxylates, which are structurally related to the compound , are widely used in domestic and industrial products. Their degradation in the environment can produce alkylphenols, which can mimic hormones and disrupt endocrine function in wildlife and humans. These compounds tend to accumulate in sediments, and their levels have been found significant in various environmental compartments worldwide (G. Ying, B. Williams, R. Kookana, 2002).

Potential Applications in Disease Diagnosis and Treatment

Amyloid Imaging in Alzheimer's Disease

Radioligands derived from phenyl compounds have been studied for their potential in amyloid imaging, which is crucial for early detection and evaluation of therapies in Alzheimer’s disease. These studies highlight the application of phenyl-derived compounds in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).

Antioxidant Capacity and Reaction Pathways

Antioxidant Capacity of Phenolic Compounds

The reaction pathways underlying antioxidant capacity assays, like the ABTS/potassium persulfate decolorization assay, involve phenolic nature compounds forming coupling adducts or undergoing oxidation. This understanding aids in assessing the antioxidant potential of phenolic compounds in various applications (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Environmental and Health Considerations

Toxicology of Brominated Flame Retardants

The review on novel brominated flame retardants, including their occurrence in indoor environments and potential health risks, stresses the need for more research on their environmental fate and toxicity. This is particularly relevant for compounds structurally related to “2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol,” as they may share similar environmental and health implications (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

properties

IUPAC Name |

2-[(2,5-dimethylphenyl)iminomethyl]-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-11,19H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGLLLFNBDYKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

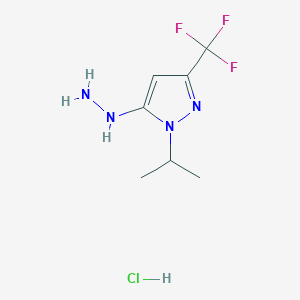

![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)

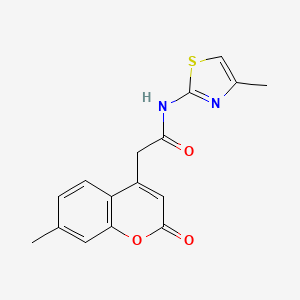

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)

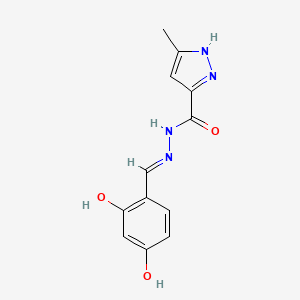

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)

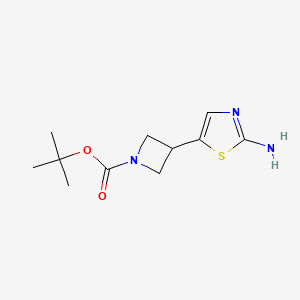

![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)

![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)

acetate](/img/structure/B2814435.png)